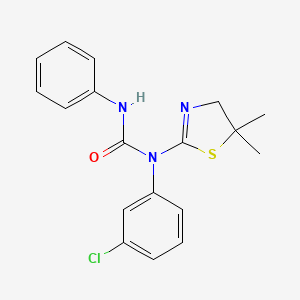![molecular formula C8H8ClN3O B11487606 5-Chloro-4,6-dimethylisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B11487606.png)
5-Chloro-4,6-dimethylisoxazolo[5,4-b]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4,6-dimethylisoxazolo[5,4-b]pyridin-3-amine is a heterocyclic compound that belongs to the class of isoxazoles This compound is characterized by the presence of a chlorine atom at the 5th position, two methyl groups at the 4th and 6th positions, and an amine group at the 3rd position of the isoxazolo[5,4-b]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4,6-dimethylisoxazolo[5,4-b]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-dimethyl-3-nitropyridine with hydroxylamine hydrochloride in the presence of a base, followed by chlorination using thionyl chloride or phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions to enhance the efficiency and selectivity of the synthesis is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4,6-dimethylisoxazolo[5,4-b]pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
Substitution: Formation of 5-amino-4,6-dimethylisoxazolo[5,4-b]pyridin-3-amine.
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Coupling: Formation of biaryl or heteroaryl derivatives.
Scientific Research Applications
5-Chloro-4,6-dimethylisoxazolo[5,4-b]pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It serves as a probe molecule in the study of enzyme mechanisms and receptor-ligand interactions.
Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-4,6-dimethylisoxazolo[5,4-b]pyridin-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but common targets include neurotransmitter receptors and enzymes involved in signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethylisoxazolo[5,4-b]pyridin-3-amine: Lacks the chlorine atom at the 5th position.
5-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
3,5-Dimethylisoxazole: Lacks the pyridine ring and the chlorine atom.
Uniqueness
5-Chloro-4,6-dimethylisoxazolo[5,4-b]pyridin-3-amine is unique due to the presence of both chlorine and amine functional groups, which provide distinct reactivity and potential for diverse applications. Its specific substitution pattern also allows for targeted interactions in biological systems and materials science applications.
Properties
Molecular Formula |
C8H8ClN3O |
|---|---|
Molecular Weight |
197.62 g/mol |
IUPAC Name |
5-chloro-4,6-dimethyl-[1,2]oxazolo[5,4-b]pyridin-3-amine |
InChI |
InChI=1S/C8H8ClN3O/c1-3-5-7(10)12-13-8(5)11-4(2)6(3)9/h1-2H3,(H2,10,12) |
InChI Key |
XEYWCHKONZUDGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NOC2=NC(=C1Cl)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B11487525.png)
![3-[(3-nitro-1H-pyrazol-1-yl)methyl]-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11487526.png)
![2-[(naphthalen-1-yloxy)methyl]-1-pentyl-1H-benzimidazole](/img/structure/B11487528.png)
![5-(4-chlorophenyl)-6-(1-hydroxybutan-2-yl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11487531.png)
![2-Furancarboxamide, tetrahydro-N-[7-[[(tetrahydro-2-furanyl)carbonyl]amino]-9H-fluoren-2-yl]-](/img/structure/B11487532.png)
![1'-(4-chlorophenyl)-8-nitro-3-phenyl-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11487539.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11487545.png)
![2-{3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11487560.png)
![2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide](/img/structure/B11487562.png)
![methyl 5-amino-6-cyano-2-methyl-7-(thiophen-3-yl)-7H-thieno[3,2-b]pyran-3-carboxylate](/img/structure/B11487569.png)
![1-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-2-(4-nitro-1H-pyrazol-1-yl)-1-propanone](/img/structure/B11487579.png)

![1-benzyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1H-benzimidazole](/img/structure/B11487600.png)
![(3Z)-1-(2-chlorobenzyl)-3-{(2Z)-[4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]hydrazinylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B11487601.png)
